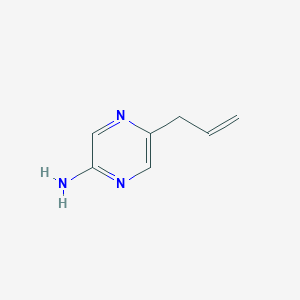

5-Allylpyrazin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-prop-2-enylpyrazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c1-2-3-6-4-10-7(8)5-9-6/h2,4-5H,1,3H2,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKBBAKRTWRPRJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CN=C(C=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Pyrazine and Allylic Amine Substructures in Contemporary Chemical Design

The structural framework of 5-Allylpyrazin-2-amine incorporates two key components of significant interest in modern chemical design: the pyrazine (B50134) ring and the allylic amine moiety.

Allylic Amine Substructure: The allylic amine consists of an amine group attached to a carbon atom adjacent to a carbon-carbon double bond. This arrangement confers unique reactivity. The double bond can undergo various addition reactions, while the amine group can act as a nucleophile or a base. byjus.combyjus.com The proximity of the amine to the double bond can also lead to interesting electronic interactions and influence the stereochemical outcome of reactions. The versatility of the allylic amine moiety makes it a valuable synthon in the construction of diverse molecular architectures. libretexts.orgeopcw.com

The combination of these two substructures in this compound results in a molecule with a rich and varied chemical character, making it a valuable target for synthetic exploration and a platform for the development of novel compounds with potentially interesting properties.

Overview of Research Trajectories Pertaining to Pyrazine Containing Amines and Allylic Systems

Direct Synthesis of this compound

The direct introduction of an allyl group onto the pyrazine ring, particularly in the presence of an amino substituent, requires strategic synthetic planning. Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are well-suited for this purpose. researchgate.netlibretexts.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Type Coupling from Halogenated Pyrazine Precursors)

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile method for the formation of carbon-carbon bonds. researchgate.netlibretexts.org The Suzuki-Miyaura coupling, which utilizes an organoboron reagent, is a prominent example. For the synthesis of this compound, a common approach involves the reaction of a halogenated aminopyrazine precursor, such as 5-bromo- or 5-chloropyrazin-2-amine, with an allylboronic acid or its ester derivatives.

The general catalytic cycle for a Suzuki-Miyaura coupling involves the oxidative addition of the halopyrazine to a Pd(0) complex, followed by transmetalation with the allylboron reagent and subsequent reductive elimination to yield the desired this compound and regenerate the Pd(0) catalyst. The choice of catalyst, ligands, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products. orgsyn.org For instance, ligands such as phosphines can have a profound effect on the catalytic activity. liv.ac.uk

A typical reaction might involve treating 5-bromopyrazin-2-amine with allylboronic acid pinacol (B44631) ester in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as potassium carbonate in a solvent mixture like dioxane/water. mdpi.comrsc.org

Table 1: Example Conditions for Suzuki-Miyaura Coupling

| Starting Material | Coupling Partner | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 5-Bromopyrazin-2-amine | Allylboronic acid pinacol ester | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | Moderate to Good |

| 5-Chloropyrazin-2-amine | Allylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/Water | Moderate |

While the Suzuki-Miyaura reaction is widely used, other palladium-catalyzed cross-coupling reactions like the Stille coupling (using organotin reagents) and Negishi coupling (using organozinc reagents) can also be employed for the synthesis of allylated pyrazines. rsc.org The choice of method often depends on the availability of starting materials and functional group tolerance. nih.gov

Exploration of Other Established Pathways for Pyrazine C-C Bond Formation

Beyond palladium-catalyzed methods, other strategies for forming C-C bonds on the pyrazine ring exist. While less common for the direct synthesis of this compound, these methods are important in the broader context of pyrazine chemistry.

One such approach is the reaction of a lithiated pyrazine with an allyl halide. However, the strong basicity of organolithium reagents can lead to compatibility issues with the amino group, often necessitating a protection strategy.

Another class of reactions involves the dehydrogenative coupling of substituted amino alcohols, which can lead to the formation of pyrazine rings. nih.gov However, this is generally more suited for the synthesis of symmetrically substituted pyrazines and would require a more complex precursor to yield this compound specifically.

Recent developments in catalysis have also explored the use of other transition metals, such as nickel and iridium, for C-C bond formation on heterocyclic rings, which could potentially be adapted for the synthesis of allylpyrazines. rsc.orgorganic-chemistry.org

Functional Group Interconversions Involving this compound

Once synthesized, this compound can undergo a variety of chemical transformations that take advantage of the reactivity of its functional groups: the allylic double bond and the primary amine.

Catalytic Hydrogenation of the Allylic Moiety to Saturated Analogs (e.g., 5-Propylpyrazin-2-amine)

The allylic double bond of this compound can be readily reduced to the corresponding saturated propyl group through catalytic hydrogenation. This transformation is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. ucl.ac.ukrsc.org

The reaction conditions, including catalyst loading, hydrogen pressure, and solvent, can be optimized to ensure complete saturation of the double bond without affecting the pyrazine ring or the amino group. The resulting compound, 5-propylpyrazin-2-amine, is a valuable analog for structure-activity relationship studies in various applications.

Table 2: Typical Conditions for Catalytic Hydrogenation

| Substrate | Catalyst | Solvent | Hydrogen Pressure | Product |

|---|---|---|---|---|

| This compound | 10% Pd/C | Ethanol | 1-4 atm | 5-Propylpyrazin-2-amine |

| This compound | PtO₂ | Methanol | 1 atm | 5-Propylpyrazin-2-amine |

This reduction is a clean and efficient reaction, often proceeding with high yields and selectivity.

Oxidative Cleavage Reactions of the Allylic Double Bond (e.g., Ozonolysis to Alcohol Derivatives)

The double bond of the allyl group is susceptible to oxidative cleavage, a reaction that can be used to introduce new functional groups. Ozonolysis is a powerful method for this transformation. psu.eduacs.org Treatment of this compound with ozone, followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc), would cleave the double bond to yield (5-aminopyrazin-2-yl)methanol.

This alcohol derivative can then serve as a precursor for further synthetic modifications, such as oxidation to the corresponding aldehyde or carboxylic acid, or conversion to an ester or ether. The chemoselectivity of the ozonolysis is a key advantage, as it typically does not affect the aromatic pyrazine ring or the amino group. nih.gov

Protection and Deprotection Strategies for the Primary Amine Functionality (e.g., N-Boc Protection)

The primary amine in this compound is a nucleophilic and basic site that can interfere with certain chemical reactions. Therefore, it is often necessary to protect this group temporarily. organic-chemistry.org The tert-butoxycarbonyl (Boc) group is one of the most common and versatile protecting groups for amines. fishersci.co.ukmasterorganicchemistry.com

Protection: The N-Boc protection of this compound can be achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) (TEA) or sodium bicarbonate. jk-sci.comwuxibiology.com This reaction converts the nucleophilic amine into a non-nucleophilic carbamate (B1207046), which is stable to a wide range of reaction conditions. masterorganicchemistry.com

Table 3: N-Boc Protection and Deprotection

| Transformation | Reagents | Solvent | Product |

|---|---|---|---|

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine | Dichloromethane (B109758) | tert-Butyl (5-allylpyrazin-2-yl)carbamate |

| Deprotection | Trifluoroacetic acid (TFA) | Dichloromethane | This compound |

| Deprotection | Hydrochloric acid (HCl) | Methanol | This compound |

Electrophilic and Nucleophilic Reactions at the Pyrazine Ring System: Investigation of Regioselectivity and Scope

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electronic nature makes it susceptible to nucleophilic attack and generally deactivates it towards electrophilic substitution. The presence of an activating amino group at the C2 position and an allyl group at the C5 position on the this compound molecule introduces a nuanced reactivity profile, influencing the regioselectivity of various chemical transformations.

Electrophilic Substitution: The amino group at the C2 position is a strong activating group and is ortho-, para-directing. In the case of 2-aminopyrazine (B29847), electrophilic substitution is anticipated to occur at the positions ortho and para to the amino group, which are the C3 and C5 positions, respectively. The pyrazine nitrogen atoms are deactivating, making the ring less reactive than benzene. However, the activating effect of the amino group can overcome this deactivation to some extent, allowing electrophilic substitution reactions to proceed. For this compound, the C5 position is already substituted. Therefore, electrophilic attack is most likely to occur at the C3 position, which is ortho to the activating amino group. The allyl group at C5 is a weakly activating, ortho-, para-directing group, which would also favor substitution at the C3 and C6 positions. The combined directing effects of the amino and allyl groups, along with the inherent reactivity of the pyrazine ring, suggest that the C3 position is the most probable site for electrophilic attack. Studies on related 2-aminopyrazine systems have shown that electrophilic reactions, such as diazotization with aryldiazonium salts, can proceed at the position adjacent to the amino group. clockss.org For instance, the reaction of 2-aminopyrazine with aryldiazonium salts bearing electron-withdrawing groups in the para position resulted in excellent yields of the corresponding diazobenzene product at the C3 position. clockss.org

Nucleophilic Substitution: The electron-deficient nature of the pyrazine ring makes it a good substrate for nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present. While this compound itself does not have an inherent leaving group on the ring, it can be synthetically modified to introduce one. For example, halogenation of the pyrazine ring would create a suitable precursor for SNAr reactions.

The regioselectivity of nucleophilic attack on substituted pyrazines is highly dependent on the electronic nature of the substituents. In studies on 2-substituted 3,5-dichloropyrazines, it was found that an electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position, while an electron-donating group at the 2-position directs the attack to the 3-position. researchgate.net Given that the amino group in this compound is electron-donating, if a leaving group were present at both the C3 and C6 positions, nucleophilic attack would be expected to preferentially occur at the C3 position. Furthermore, the synthesis of N-substituted 3-aminopyrazine-2,5-dicarbonitriles from 3-chloropyrazine-2,5-dicarbonitrile (B12907661) via nucleophilic substitution of the chlorine atom by various amines has been reported, demonstrating the feasibility of such reactions on the pyrazine core. thieme-connect.com

Broader Methodologies for Allylic Amine Synthesis Relevant to Analog Preparation

The synthesis of allylic amines is a cornerstone of modern organic chemistry, with numerous methods developed to access this important functional group. These methodologies are highly relevant for the preparation of analogs of this compound, where the allyl moiety is modified or introduced onto different pyrazine scaffolds.

Transition Metal-Catalyzed Allylic Amination (e.g., Palladium, Iridium, Rhodium, and Nickel Catalysis)

Transition metal catalysis provides powerful and versatile tools for the formation of C-N bonds in allylic systems. These reactions often proceed with high efficiency, selectivity (regio-, stereo-, and enantioselectivity), and functional group tolerance.

Palladium Catalysis: Palladium-catalyzed allylic amination, often referred to as the Tsuji-Trost reaction, is a widely used method. It typically involves the reaction of an allylic electrophile (such as an allylic acetate (B1210297) or carbonate) with a nucleophile in the presence of a palladium catalyst. This methodology has been successfully applied to the amination of N-heterocycles. acs.orgcore.ac.ukrsc.orgsioc-journal.cnbeilstein-journals.orgresearchgate.net For instance, the palladium-catalyzed allylic amination of 1,3-diarylallyl acetates with various isatins proceeds with high yields and enantioselectivities. beilstein-journals.org

| Catalyst System | Nucleophile/Substrate | Product | Yield (%) | ee (%) | Reference |

| [Pd(C3H5)Cl]2 / (aR)-(−)-6 | 1,3-diphenyl-2-propenyl acetate / Isatin | (S)-1-(1,3-diphenylallyl)indoline-2,3-dione | 92 | 95 | beilstein-journals.org |

| Pd(OAc)2 / XantPhos | Aroyloxycarbamates | Allylamines | up to 80 | - | sioc-journal.cn |

Iridium Catalysis: Iridium catalysts have emerged as powerful alternatives to palladium, often providing complementary regioselectivity. Iridium-catalyzed allylic amination typically favors the formation of branched products from linear allylic electrophiles. This methodology has been shown to be effective for the N-allylation of a range of nucleophiles, including N-heterocyles. ethz.chnih.govresearchgate.netethz.chacs.org The scope of these reactions can be broad, tolerating various functional groups. nih.gov

| Catalyst System | Nucleophile/Substrate | Product | Yield (%) | ee (%) | Reference |

| [Ir(COD)Cl]2 / L1 | cinnamyl carbonate / aniline | N-cinnamylaniline | 75 | 94 | acs.org |

| (S)-Ir-II | α-methyl allyl acetate / 2-aminopyridine | (R)-N-(1-methylallyl)pyridin-2-amine | 85 | 96 | nih.gov |

Rhodium Catalysis: Rhodium catalysts are also effective for allylic amination and can exhibit unique selectivity profiles. thieme-connect.comchinesechemsoc.orgchinesechemsoc.orgsci-hub.se Rhodium-catalyzed reactions have been developed for the dynamic kinetic asymmetric transformation of racemic tertiary allylic trichloroacetimidates with anilines, providing access to chiral allylic amines with high enantioselectivity. thieme-connect.comchinesechemsoc.orgchinesechemsoc.org

| Catalyst System | Nucleophile/Substrate | Product | Yield (%) | ee (%) | Reference |

| [Rh(C2H4)2Cl]2 / (R,R)-L* | Racemic tertiary allylic trichloroacetimidates / Aniline | Chiral tertiary allylic amine | up to 97 | up to 97 | chinesechemsoc.orgchinesechemsoc.org |

| Rh/DPEphos | Terminal alkynes / Carboxylic acids | Branched allylic esters | up to 99 | - | sci-hub.se |

Nickel Catalysis: Nickel, being a more earth-abundant and less expensive metal, has garnered significant attention as a catalyst for allylic amination. Nickel-catalyzed methods have been developed for the three-component coupling of alkenes, aldehydes, and amides to directly synthesize allylic amines. chemrxiv.orgresearchgate.netsemanticscholar.orgrsc.org These reactions offer a modular and efficient route to a diverse range of allylic amines. chemrxiv.orgresearchgate.netsemanticscholar.orgrsc.org

| Catalyst System | Components | Product | Yield (%) | Reference |

| Ni(cod)2 / PCy3 / Ti(OiPr)4 | Styrene / Phenylpropyl aldehyde / p-Toluenesulfonamide | N-(1-phenyl-2-propen-1-yl)-4-methylbenzenesulfonamide | 89 | semanticscholar.orgrsc.org |

| Ni(cod)2 / PCy3 | Styrene / Phenylpropyl aldehyde / p-Toluenesulfonamide | N-(1-phenyl-2-propen-1-yl)-4-methylbenzenesulfonamide | 77 | chemrxiv.org |

Metal-Free and Green Chemistry Approaches for Allylic Amine Synthesis

In line with the principles of green chemistry, there is a growing interest in developing synthetic methods that avoid the use of heavy metals and hazardous reagents.

Metal-Free Allylic Amination: Several metal-free methods for allylic C-H amination have been reported. These often involve the use of hypervalent iodine reagents or other oxidizing systems to generate a reactive nitrogen species that can then react with an alkene. nih.govnih.govnsf.govscispace.com For example, a metal-free protocol for the intermolecular allylic C-H amination of alkenes using primary carbamates as the nitrogen source has been developed, utilizing a sterically hindered NHC-selenium catalyst. nsf.gov Another approach involves the site-selective C(sp²)–C(sp³) cleavage of benzylic and allylic alcohols to produce anilines and N-heterocycles using hydroxylamine-O-sulfonic acid. nih.govscispace.com

Green Chemistry Approaches: Green chemistry principles are increasingly being applied to the synthesis of allylic amines. This includes the use of water as a solvent, recyclable catalysts, and atom-economical reactions. For instance, a palladium-catalyzed Tsuji-Trost reaction of allylic alcohols with amine nucleophiles in water has been developed, avoiding the need for chemical activators and sophisticated ligands.

Electrochemical Synthesis Routes to Allylic Amines from Unactivated Alkenes

Electrochemical methods offer a powerful and sustainable alternative for the synthesis of allylic amines. These reactions can often be performed under mild conditions and avoid the use of stoichiometric chemical oxidants. An electrochemical process has been developed to prepare aliphatic allylic amines by coupling secondary amines with unactivated alkenes. researchgate.net This oxidative transformation proceeds through the electrochemical generation of an electrophilic adduct between thianthrene (B1682798) and the alkene, which is then trapped by the amine nucleophile. researchgate.net This method has been shown to be applicable to a range of alkenes and amines, including the functionalization of feedstock gaseous alkenes. researchgate.net Furthermore, electrochemical C-H amination strategies have been developed for the synthesis of N-heterocycles. frontiersin.orgscispace.com

| Method | Substrates | Product | Yield (%) | Reference |

| Electrochemical C-H Amination | Secondary amines / Unactivated alkenes | Aliphatic allylic amines | up to 79 | researchgate.net |

| Electrochemical Aza-Wacker Cyclization | Unsaturated amines | N-heterocycles | up to 94 | frontiersin.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Allylpyrazin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework and the electronic environment of each atom can be constructed.

¹H NMR spectroscopy provides detailed information about the number of distinct proton types and their connectivity within a molecule. For 5-Allylpyrazin-2-amine, the spectrum is expected to show signals corresponding to the protons on the pyrazine (B50134) ring, the amine group, and the allyl substituent. Each signal's chemical shift (δ), multiplicity, and integration value reveals its specific structural context.

The pyrazine ring protons (H-3 and H-6) are expected to appear as distinct singlets in the aromatic region, with their specific chemical shifts influenced by the electronic effects of the amino and allyl groups. The two protons of the primary amine (-NH₂) typically appear as a broad singlet, the chemical shift of which can be solvent-dependent. The allyl group presents a classic spin system: the CH₂ protons adjacent to the pyrazine ring, the vinylic CH proton, and the two terminal vinylic CH₂ protons, all displaying characteristic multiplicities and coupling constants that confirm their arrangement.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| -NH₂ | 4.5 - 5.5 | Broad Singlet | - | 2H |

| H-3 (Pyrazine) | ~7.8 | Singlet | - | 1H |

| H-6 (Pyrazine) | ~8.0 | Singlet | - | 1H |

| -CH₂- (Allyl, adjacent to ring) | ~3.4 | Doublet | ~6.5 | 2H |

| =CH- (Allyl) | 5.9 - 6.1 | Multiplet | - | 1H |

| =CH₂ (Allyl, trans) | ~5.2 | Doublet of Doublets | J ≈ 17.2, 1.5 | 1H |

Note: Predicted values are based on typical ranges for similar structural motifs. Actual experimental values may vary based on solvent and other experimental conditions.

Complementing the proton data, ¹³C NMR spectroscopy maps the carbon framework of the molecule. chemguide.co.uklibretexts.org Each unique carbon atom in this compound produces a distinct signal, with its chemical shift indicating its hybridization and electronic environment.

The spectrum is expected to show four signals for the pyrazine ring carbons. The carbon atom bonded to the electron-donating amino group (C-2) would be significantly shielded (appear at a lower ppm value) compared to the other ring carbons. mdpi.com Conversely, the carbons of the allyl group will appear in the aliphatic and vinylic regions of the spectrum, consistent with their sp³ and sp² hybridization states.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Pyrazine, attached to -NH₂) | ~155 |

| C-3 (Pyrazine) | ~135 |

| C-5 (Pyrazine, attached to Allyl) | ~145 |

| C-6 (Pyrazine) | ~138 |

| -CH₂- (Allyl, adjacent to ring) | ~40 |

| =CH- (Allyl) | ~135 |

Note: Predicted values are based on typical ranges for substituted pyrazines and allyl moieties. docbrown.info Actual experimental values may vary.

While one-dimensional NMR provides a list of components, two-dimensional (2D) NMR experiments establish the connections between them.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be crucial for confirming the allyl group's structure by showing correlations between the allylic -CH₂- protons and the =CH- proton, and further from the =CH- proton to the terminal =CH₂ protons. The pyrazine protons, being isolated, would not show cross-peaks to other protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. nih.gov It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2, for instance, confirming which proton signal at ~8.0 ppm corresponds to which pyrazine carbon at ~138 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range correlations between protons and carbons over two to three bonds. It is instrumental in connecting different parts of the molecule. Key HMBC correlations expected for this compound would include a cross-peak between the allylic -CH₂- protons (~3.4 ppm) and the pyrazine ring carbons C-5 (~145 ppm) and C-6 (~138 ppm). This would unambiguously confirm the attachment point of the allyl group to the pyrazine ring.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and crucial information about the molecule's structure through analysis of its fragmentation patterns. imist.ma

Upon ionization in the mass spectrometer, this compound (C₇H₉N₃, Molecular Weight: 135.17 g/mol ) will form a molecular ion ([M]⁺•). A common fragmentation pathway for amines involves alpha-cleavage. For aromatic amines, fragmentation of substituents on the ring is often observed. libretexts.orgyoutube.com A prominent fragmentation would be the cleavage of the C-C bond between the pyrazine ring and the allyl group, leading to the loss of an allyl radical (•C₃H₅). This would result in a highly stable aminopyrazinylmethyl cation, which would likely be a significant peak in the spectrum.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy (typically to within 0.001 atomic mass units), allowing for the unambiguous determination of its elemental formula. researchgate.net For this compound, HRMS would be used to confirm its molecular formula, C₇H₉N₃.

The theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value.

Formula: C₇H₁₀N₃⁺

Theoretical Exact Mass: 136.0869 Da

A measured mass that matches this theoretical value to within a few parts per million (ppm) provides definitive confirmation of the compound's elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the highly sensitive and specific detection capabilities of mass spectrometry. nih.gov It is a cornerstone for confirming the purity and identity of synthesized compounds.

In a typical LC-MS analysis of this compound, the sample would be injected into an LC system equipped with a reverse-phase column (e.g., a C18 column). A mobile phase gradient, often consisting of water and acetonitrile with a modifier like formic acid, would be used to elute the compound from the column. nih.gov The eluent would then be directed into the mass spectrometer's ion source.

The resulting data provides two key pieces of information:

Purity: The chromatogram would show a single sharp peak at a specific retention time, indicating the presence of one major component and thus high purity.

Identity: The mass spectrometer, operating in scan mode, would record the mass spectrum of the substance eluting at that retention time. The detection of a molecular ion with an m/z value corresponding to this compound (e.g., m/z 136.1 for [M+H]⁺) would confirm its identity. nih.gov

This combination of retention time and mass-to-charge ratio provides a highly confident confirmation of both the purity and identity of the target compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized to investigate the vibrational modes of molecules. The functional groups within a molecule absorb IR radiation or scatter Raman light at specific frequencies, corresponding to the energy of their vibrations. These vibrational frequencies provide a molecular fingerprint, allowing for detailed structural analysis. For this compound, the spectra would be a composite of the vibrations from the pyrazine ring, the amine group, and the allyl substituent.

The analysis of a related compound, 2-aminopyrazine (B29847), provides a foundational understanding of the vibrational modes associated with the aminopyrazine core. The primary amine group (-NH₂) typically exhibits symmetric and asymmetric stretching vibrations. In aromatic amines, these are generally observed in the region of 3300-3500 cm⁻¹. The N-H bending vibration is expected around 1600 cm⁻¹. The pyrazine ring itself will have characteristic C-H stretching, C=N stretching, and ring breathing vibrations.

The introduction of the allyl group (-CH₂-CH=CH₂) in this compound would introduce additional characteristic vibrational modes. These include the =C-H stretching of the vinyl group, C=C stretching, and various CH₂ and CH bending and wagging modes.

A hypothetical table of the expected prominent IR and Raman vibrational modes for this compound, based on the analysis of 2-aminopyrazine and typical frequencies for allyl groups, is presented below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| Asymmetric N-H Stretch | ~3450 | Amine (-NH₂) |

| Symmetric N-H Stretch | ~3350 | Amine (-NH₂) |

| Aromatic C-H Stretch | ~3050 | Pyrazine Ring |

| Olefinic =C-H Stretch | ~3080 | Allyl Group |

| Aliphatic C-H Stretch | ~2950 | Allyl Group |

| C=C Stretch | ~1640 | Allyl Group |

| N-H Bend | ~1620 | Amine (-NH₂) |

| Aromatic Ring Stretch | ~1580, ~1480 | Pyrazine Ring |

| CH₂ Scissoring | ~1430 | Allyl Group |

| C-N Stretch | ~1340 | Amine & Pyrazine Ring |

| =C-H Bend (out-of-plane) | ~990, ~910 | Allyl Group |

X-ray Crystallography for Definitive Solid-State Molecular Architecture Determination

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering an unambiguous depiction of the molecular architecture.

While a specific crystal structure for this compound is not publicly documented, the crystallographic data for the parent compound, 2-aminopyrazine, serves as an excellent reference. The crystal structure of 2-aminopyrazine reveals a planar pyrazine ring, with the amine group's nitrogen atom also lying in the plane. The molecules in the crystal lattice are typically linked by intermolecular hydrogen bonds involving the amine group and the nitrogen atoms of the pyrazine ring, forming extended supramolecular networks.

For this compound, it would be expected that the pyrazine ring maintains its planarity. The allyl group would introduce conformational flexibility. The crystal packing would likely be influenced by hydrogen bonding from the amine group and potential π-π stacking interactions between the pyrazine rings of adjacent molecules.

Below is a table summarizing the crystallographic data for a representative 2-aminopyrazine derivative, illustrating the type of information obtained from an X-ray diffraction study.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.85 |

| b (Å) | 14.25 |

| c (Å) | 8.50 |

| β (°) | 98.5 |

| Volume (ų) | 460.5 |

| Z | 4 |

| Density (calc) (g/cm³) | 1.37 |

Advanced Surface and Supramolecular Interaction Studies (e.g., Hirshfeld Surface Analysis for Related Pyrazine Derivatives)

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto a molecular surface defined by the electron distribution of the surrounding molecules, it provides a detailed picture of the crystal packing environment.

A study on tetrakis-substituted pyrazines demonstrates the utility of Hirshfeld surface analysis in understanding supramolecular assembly. nih.goviucr.orgiucr.org The analysis generates a 3D Hirshfeld surface mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.

For this compound, a Hirshfeld surface analysis would be expected to highlight the importance of N-H···N hydrogen bonds involving the amine group and the pyrazine ring nitrogens. Additionally, it would visualize weaker C-H···π interactions and π-π stacking, providing quantitative insights into the forces that govern the solid-state architecture of the molecule.

The relative contributions of different intermolecular contacts for a related pyrazine derivative are presented in the table below.

| Intermolecular Contact | Relative Contribution (%) |

| H···H | 63.3 |

| C···H/H···C | 20.5 |

| N···H/H···N | 5.7 |

| C···C | 2.8 |

| N···C/C···N | 1.5 |

Computational Chemistry and Theoretical Investigations of 5 Allylpyrazin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Energetics (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetics of molecules like 5-Allylpyrazin-2-amine. nih.govsemanticscholar.org DFT methods provide a good balance between computational cost and accuracy, making them suitable for studying the properties of pyrazine (B50134) derivatives. science.gov These calculations can elucidate various molecular properties, including geometric parameters, spectroscopic characteristics, and reactivity indices.

The first step in the computational study of this compound involves the optimization of its molecular geometry. This process determines the lowest energy arrangement of the atoms in the molecule, providing a stable three-dimensional structure. Techniques like the B3LYP functional combined with basis sets such as 6-311G++(d,p) and cc-pVDZ are commonly employed for geometry optimization of pyrazine derivatives. semanticscholar.org

Conformational analysis is crucial for flexible molecules like this compound due to the rotational freedom of the allyl group. Different spatial orientations of the allyl group relative to the pyrazine ring can lead to various conformers with distinct energy levels. Computational methods can be used to identify the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its interactions and reactivity. For pyrazine derivatives, theoretical calculations are essential to obtain highly accurate geometries. semanticscholar.org

Table 1: Representative Theoretical Bond Lengths in Pyrazine Derivatives

| Bond | Typical Calculated Bond Length (Å) using DFT |

|---|---|

| C-C (ring) | 1.39 - 1.40 |

| C-N (ring) | 1.33 - 1.34 |

| C-H (ring) | 1.08 - 1.09 |

| C-NH2 | 1.36 - 1.38 |

| N-H | 1.01 - 1.02 |

Note: These are typical values for pyrazine derivatives calculated using DFT methods and may vary for this compound.

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. rsc.orgnih.govnih.gov By comparing the predicted NMR spectra with experimental data, the structural assignment of a molecule can be confirmed. rsc.org

For this compound, predicting the ¹H and ¹³C NMR chemical shifts can help in the unequivocal assignment of its spectral signals. The accuracy of these predictions depends on the level of theory, the basis set used, and the consideration of solvent effects. nih.govresearchgate.net Studies on similar molecules have shown that DFT calculations can achieve high accuracy in predicting chemical shifts, with mean absolute errors that can be less than 1.0 ppm for ¹³C and 0.2 ppm for ¹H. nih.gov

Table 2: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Pyrazine Derivative

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C2 | 155.2 | 154.8 |

| C3 | 143.5 | 143.1 |

| C5 | 145.8 | 145.5 |

| C6 | 142.1 | 141.9 |

Note: This table is illustrative and does not represent data for this compound. It demonstrates the typical accuracy of DFT-based NMR predictions.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net

For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the molecule reveals these reactive centers. In pyrazine derivatives, the nitrogen atoms and the amino group often play a significant role in determining the electronic properties and reactivity. science.gov The analysis of these orbitals provides insights into potential reaction mechanisms. researchgate.net

Table 3: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability |

Note: Specific values for this compound would require dedicated DFT calculations.

Computational chemistry can be used to map out the potential energy surface of a chemical reaction, including the structures and energies of reactants, products, intermediates, and transition states. By calculating the energetic profiles of key reaction intermediates and transition states, the reaction mechanism can be elucidated, and reaction rates can be estimated.

For reactions involving this compound, such as electrophilic substitution or reactions at the allyl group, DFT calculations can determine the activation energies and reaction enthalpies. This information is critical for understanding the feasibility and selectivity of different reaction pathways. While specific studies on this compound are not widely available, the methodology has been successfully applied to a vast range of organic reactions.

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior in Solution

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.govelifesciences.org MD simulations provide detailed information about the conformational landscape, flexibility, and interactions of a molecule in a solvent environment. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Prediction of Derivative Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity or other properties. ijournalse.org QSAR models are mathematical equations that can be used to predict the properties of new, unsynthesized molecules. imist.ma

For derivatives of this compound, QSAR models could be developed to predict various properties, such as therapeutic activity or flavor profiles. nih.govimist.ma The development of a QSAR model involves calculating a set of molecular descriptors for a series of related compounds with known activities. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. Statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN) are then used to build the model. nih.govsemanticscholar.org Such models have been successfully applied to various classes of pyrazine derivatives to predict their antiproliferative activity and olfactive thresholds. nih.govimist.ma

Table 4: Common Molecular Descriptors Used in QSAR Studies of Pyrazine Derivatives

| Descriptor Type | Examples | Information Provided |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Electron distribution and reactivity |

| Steric/Topological | Molecular weight, Molar refractivity, Connectivity indices | Molecular size and shape |

| Hydrophobic | LogP | Lipophilicity and membrane permeability |

Note: The selection of descriptors is crucial for building a predictive QSAR model.

Mechanistic Computational Studies of Reaction Pathways and Selectivity

A comprehensive search of scientific literature reveals a notable absence of specific mechanistic computational studies focused on the reaction pathways and selectivity of this compound. While computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, transition states, and selectivity, it appears that this specific molecule has not yet been the subject of such detailed theoretical investigation.

Computational studies are prevalent for understanding the reactivity of both pyrazine derivatives and allyl-substituted compounds separately. For instance, DFT calculations have been employed to study the electronic properties of the pyrazine ring system, its behavior in coordination complexes, and its interactions in biological systems. Pyrazine and its derivatives are known to be π-deficient, which generally makes electrophilic substitution reactions less facile.

Similarly, the reactivity of allyl groups in various chemical environments has been extensively modeled. Computational studies on other allyl-substituted heterocyclic and aromatic systems have provided insights into reaction mechanisms such as electrophilic additions, cycloadditions, and transition-metal-catalyzed allylic functionalizations. These studies often focus on determining the factors that control regioselectivity and stereoselectivity, such as the nature of the reactants, catalysts, and solvents.

However, the interplay of the 2-amino and 5-allyl substituents on the pyrazine ring presents a unique chemical system. The amino group is an activating group, while the pyrazine ring is deactivating. The allyl group itself offers multiple potential sites for reaction. A thorough computational investigation would be necessary to predict the most likely reaction pathways and to understand the selectivity for reactions such as:

Electrophilic addition to the allyl double bond.

Substitution reactions at the pyrazine ring, influenced by the directing effects of the amino and allyl groups.

Reactions involving the amino group , and how the allyl group might electronically influence its reactivity.

Pericyclic reactions , such as Diels-Alder, where the allyl group or the pyrazine ring could potentially participate.

Without dedicated computational studies on this compound, any discussion of its specific reaction mechanisms, transition state energies, and selectivity would be purely speculative. The generation of data tables detailing activation energies or reaction energies is therefore not possible at this time. Future computational research would be invaluable in mapping the reactivity landscape of this compound and guiding synthetic efforts.

Mechanistic Investigations of Biological Interactions of 5 Allylpyrazin 2 Amine and Its Analogs in Vitro Studies Only

In Vitro Enzyme Modulation Studies

Kinase Inhibition Profiling in Cell-Free Systems

There is no specific publicly available data detailing the kinase inhibition profile of 5-Allylpyrazin-2-amine from cell-free assays.

Kinase inhibition profiling is a crucial step in drug discovery to determine the potency and selectivity of a compound against a panel of protein kinases. The pyrazine (B50134) scaffold is a common feature in many known kinase inhibitors. nih.gov Typically, in a cell-free system, the inhibitory activity of a test compound is measured against a purified kinase enzyme. The assay usually involves quantifying the phosphorylation of a substrate by the kinase in the presence of various concentrations of the inhibitor. The half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is a key parameter determined from these studies. nih.gov

For a compound like this compound, a hypothetical kinase inhibition profile might look like the interactive table below, showcasing its IC50 values against a selection of kinases. Note: This data is purely illustrative due to the absence of actual experimental results.

| Kinase Target | IC50 (nM) | Assay Type |

| Kinase A | Data not available | Radiometric |

| Kinase B | Data not available | Fluorescence |

| Kinase C | Data not available | Luminescence |

| Kinase D | Data not available | FRET |

Exploration of Interactions with Other Enzymatic Systems and Binding Kinetics

No in vitro studies on the interactions of this compound with other enzymatic systems or its binding kinetics have been found in the public domain.

Beyond kinases, compounds can interact with a variety of other enzymes. In vitro assays can be employed to investigate these potential interactions. For instance, assays for proteases, phosphatases, or metabolic enzymes like cytochrome P450s could be conducted. Binding kinetics, which describe the rate of association and dissociation between a compound and its target enzyme, are often determined using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). These studies provide valuable information on the mechanism of inhibition (e.g., competitive, non-competitive) and the stability of the drug-target complex.

In Vitro Receptor Binding and Activation Assays in Recombinant Systems

There is no publicly available information regarding the in vitro receptor binding and activation profile of this compound in recombinant systems.

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays typically use cell membranes from recombinant cell lines that overexpress the receptor of interest. A radiolabeled or fluorescently tagged ligand with known affinity for the receptor is competed with the test compound. The ability of the test compound to displace the labeled ligand provides a measure of its binding affinity, often expressed as the inhibition constant (Ki).

Activation assays, on the other hand, determine whether the binding of a compound to a receptor results in a cellular response (agonist activity) or blocks the response of a known agonist (antagonist activity). These assays often measure changes in downstream signaling molecules, such as second messengers like cyclic AMP (cAMP) or calcium ions.

Cell-Based Mechanistic Pathway Analysis (e.g., Signal Transduction Modulation, Gene Expression)

No cell-based mechanistic pathway analysis studies for this compound are available in the public scientific literature.

Cell-based assays are essential for understanding how a compound affects cellular signaling pathways and gene expression in a more physiologically relevant context than cell-free assays. Techniques such as Western blotting can be used to measure changes in the phosphorylation status of key signaling proteins, indicating modulation of a particular pathway. Reporter gene assays can be employed to assess the activation or inhibition of specific transcription factors. Broader, unbiased approaches like transcriptomics (e.g., RNA sequencing) or proteomics can provide a global view of the changes in gene and protein expression induced by the compound.

Structure-Activity Relationship (SAR) Derivation from In Vitro Mechanistic Data for Compound Optimization

Without in vitro mechanistic data for this compound, it is not possible to derive a structure-activity relationship (SAR).

SAR studies are a cornerstone of medicinal chemistry and involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity. The goal is to identify which parts of the molecule are essential for its activity (the pharmacophore) and to optimize properties like potency, selectivity, and metabolic stability. For pyrazine-based compounds, SAR studies often explore substitutions at different positions of the pyrazine ring. For this compound, analogs could be synthesized with modifications to the allyl group or the amine group to probe their importance for biological activity.

An illustrative SAR table for a hypothetical series of analogs is presented below. Note: This data is for demonstration purposes only.

| Compound | R1 Group | R2 Group | Kinase X IC50 (nM) |

| This compound | Allyl | NH2 | Data not available |

| Analog 1 | Propyl | NH2 | Data not available |

| Analog 2 | Allyl | N(CH3)2 | Data not available |

| Analog 3 | H | NH2 | Data not available |

Investigation of Mechanistic Roles in Biochemical Pathways (e.g., metabolic transformations)

There are no published in vitro studies investigating the metabolic transformations or the role of this compound in specific biochemical pathways.

In vitro metabolism studies are critical for predicting how a compound will be processed in the body. These studies typically use liver microsomes, S9 fractions, or hepatocytes, which contain the key drug-metabolizing enzymes. The compound is incubated with these preparations, and the resulting metabolites are identified using techniques like liquid chromatography-mass spectrometry (LC-MS). Common metabolic transformations for a molecule like this compound could include oxidation of the allyl group or the pyrazine ring, or conjugation reactions involving the amine group. nih.govnih.gov Understanding these metabolic pathways is essential for identifying potentially active or toxic metabolites.

Applications of 5 Allylpyrazin 2 Amine As a Versatile Chemical Intermediate in Advanced Synthesis

Precursor in the Synthesis of Complex Heterocyclic Systems with Novel Architectures

The 2-aminopyrazine (B29847) moiety within 5-allylpyrazin-2-amine serves as a key synthon for the construction of fused heterocyclic systems. The nitrogen atoms of the pyrazine (B50134) ring and the exocyclic amino group provide multiple reactive sites for cyclocondensation reactions, enabling the synthesis of complex molecular architectures. A prominent example is the synthesis of imidazo[1,2-a]pyrazine (B1224502) derivatives. These bicyclic systems are readily accessible through the reaction of 2-aminopyrazines with α-haloketones or related reagents. tsijournals.comrsc.org The general synthetic strategy involves the initial N-alkylation of the endocyclic nitrogen atom of the pyrazine ring, followed by an intramolecular cyclization.

This approach can be extended to this compound, where the allyl group can be retained as a functional handle for further diversification of the resulting imidazo[1,2-a]pyrazine scaffold. The reaction conditions for these transformations are often mild and can be catalyzed by various agents, including iodine, which facilitates a one-pot, three-component condensation to yield imidazo[1,2-a]pyrazine derivatives in good yields. nih.gov

The versatility of 2-aminopyrazines as precursors is further demonstrated in their reactions with aqueous formaldehyde, leading to the formation of 1,3,5-triaryl-1,3,5-hexahydrotriazines through acid-catalyzed cyclocondensation. researchgate.net Such reactions highlight the potential of this compound to participate in multicomponent reactions, generating structurally diverse and complex heterocyclic frameworks. beilstein-journals.orgnih.govresearchgate.net

Building Block for Pharmacologically Relevant Scaffolds

The pyrazine ring is a well-established pharmacophore found in numerous biologically active compounds. tandfonline.com The presence of the amino and allyl groups in this compound makes it an attractive starting material for the synthesis of novel therapeutic agents.

Kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The 2-aminopyrazine scaffold has been identified as a privileged structure in the design of kinase inhibitors. nih.gov Notably, substituted 2-aminopyrazines have been investigated as potent inhibitors of RET (Rearranged during Transfection) kinase, a receptor tyrosine kinase whose mutations are associated with various cancers. nih.govgoogle.com The this compound core can be incorporated into molecules designed to target the ATP-binding site of kinases. The pyrazine ring can form crucial hydrogen bonds with the hinge region of the kinase, while the allyl group at the 5-position can be directed towards the solvent-exposed region, allowing for further functionalization to enhance potency and selectivity. nih.gov

Table 1: Examples of Pyrazine-Based Kinase Inhibitors and Their Targets

| Kinase Target | Pyrazine Scaffold | Representative Inhibitor(s) | Reference(s) |

| RET Kinase | Substituted 2-aminopyrazine | Pyrazolo[1,5-a]pyrazines | nih.gov |

| Nek2 Kinase | Aminopyrazine | Compound 2 (as described in the study) | nih.gov |

| JAK Kinase | Pyrazolo[1,5-a]pyrazine | Compounds 30-33 (as described in the study) | nih.gov |

| BCR-ABL-1 Kinase | Pyrazine-primidin-2-yl | Radotinib (IY5511) | nih.gov |

In addition to RET kinase, aminopyrazine derivatives have been explored as inhibitors of other kinases, such as the mitotic kinase Nek2. nih.gov Structure-activity relationship (SAR) studies of aminopyrazine-based inhibitors have revealed that modifications at various positions of the pyrazine ring can significantly impact their inhibitory activity and selectivity. The allyl group of this compound offers a convenient point for such modifications, enabling the synthesis of focused libraries of compounds for screening against a panel of kinases.

The utility of this compound extends beyond kinase inhibitors to the synthesis of a broad range of other bioactive molecules. Pyrazine derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.govmdpi.commdpi.comuokerbala.edu.iq

For instance, the 2-aminopyrazine core can be found in compounds with potential antimicrobial activity. By modifying the allyl group or introducing other substituents onto the pyrazine ring, it is possible to generate novel compounds with enhanced antibacterial or antifungal properties. The synthesis of such derivatives often involves standard organic transformations, such as acylation, alkylation, and cross-coupling reactions, which are compatible with the this compound structure.

Role in Advanced Materials Science and Polymer Chemistry (e.g., through Radical Polymerization of the Allyl Group)

The presence of a polymerizable allyl group makes this compound a valuable monomer for the synthesis of functional polymers. Allyl-containing monomers can undergo radical polymerization, although their reactivity is generally lower than that of vinyl monomers like styrene or acrylates. gantrade.com The polymerization of allyl monomers can proceed through a free-radical addition mechanism or a radical-mediated cyclization pathway. nih.gove3s-conferences.org

The resulting polymers bearing pyrazine units in their side chains would possess unique properties. The nitrogen atoms in the pyrazine ring can act as coordination sites for metal ions, suggesting potential applications in areas such as catalysis, sensing, or the development of metal-organic frameworks. Furthermore, the amino group can be post-functionalized to introduce other chemical moieties, allowing for the fine-tuning of the polymer's properties.

Polymers with allyl functionality are also amenable to post-polymerization modifications via reactions such as thiol-ene click chemistry, epoxidation, and bromination. nih.govresearchgate.net This allows for the straightforward introduction of a wide range of functional groups onto the polymer backbone, leading to materials with tailored properties for specific applications in biomedicine, such as drug delivery and tissue engineering. nih.govresearchgate.net

Table 2: Potential Polymerization and Post-Modification Reactions of this compound

| Reaction Type | Description | Potential Application |

| Radical Polymerization | Formation of a polymer with pyrazine-containing side chains. | Functional materials, ligands for catalysis. |

| Thiol-Ene Reaction | Post-polymerization modification to introduce thiol-containing molecules. | Biomaterials, surface modification. |

| Epoxidation | Conversion of the allyl double bond to an epoxide for further reaction. | Cross-linking, functional material synthesis. |

| Bromination | Addition of bromine across the double bond for subsequent nucleophilic substitution. | Synthesis of diverse functional polymers. |

Contributions to Flavor and Aroma Chemistry Research within the Pyrazine Class

Pyrazines are a well-known class of volatile compounds that contribute significantly to the flavor and aroma of many foods, particularly those that have been roasted, toasted, or fermented. researchgate.netresearchgate.net Alkylpyrazines are typically associated with nutty, roasted, and earthy aromas. researchgate.net While the specific sensory properties of this compound are not extensively documented in publicly available literature, the presence of the allyl group is expected to influence its odor profile.

Research in flavor chemistry often involves the synthesis of novel pyrazine derivatives to understand how structural modifications impact their sensory properties. This compound can serve as a valuable intermediate in this field, allowing for the synthesis of a range of allyl-substituted pyrazines for sensory evaluation. These studies can contribute to a deeper understanding of the chemical basis of flavor and may lead to the development of new flavoring agents for the food industry. nih.gov

Q & A

What are the optimal synthetic routes for 5-Allylpyrazin-2-amine, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis of this compound typically involves substitution reactions on pyrazine cores. For example, analogous pyrazine derivatives are synthesized via nucleophilic aromatic substitution (NAS) using ammonia or amines under controlled conditions . Key parameters include:

- Temperature : Reactions often require reflux (e.g., 80–120°C) to activate the pyrazine ring.

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity .

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in allylation steps .

Data Note : Yields range from 60–85%, with purity >95% achievable via column chromatography .

How can structural characterization of this compound resolve ambiguities in spectroscopic data?

Basic Research Question

Characterization relies on ¹H/¹³C NMR , FT-IR , and HRMS :

- NMR : The allyl group (CH₂=CH–CH₂–) shows distinct signals:

- FT-IR : N–H stretching (3300–3500 cm⁻¹) and C=C absorption (1640–1680 cm⁻¹) confirm functional groups .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra .

What strategies address contradictory bioactivity results in this compound derivatives?

Advanced Research Question

Bioactivity discrepancies (e.g., antimicrobial vs. anticancer) may arise from:

- Substituent effects : Electron-withdrawing groups (e.g., Cl, Br) enhance antimicrobial activity, while allyl groups may alter membrane permeability .

- Stereoelectronic factors : Pyrazine ring planarity influences binding to biological targets like kinases .

Methodology :

Perform QSAR analysis to correlate substituent properties (log P, molar refractivity) with activity .

Validate via docking studies (e.g., using MOE or AutoDock) to assess target binding modes .

How can computational modeling guide the design of this compound analogs with improved pharmacokinetics?

Advanced Research Question

Computational tools predict ADMET properties:

- Lipophilicity (log P) : Optimal log P = 1–3 for blood-brain barrier penetration .

- Metabolic stability : Allyl groups may undergo CYP450-mediated oxidation; introduce electron-donating substituents to reduce clearance .

Workflow :

Generate analogs using Cheminformatics software (e.g., Schrödinger).

Simulate MD trajectories to assess stability in biological matrices .

What experimental controls are critical for reproducibility in biological assays of this compound?

Basic Research Question

To minimize variability:

- Positive/Negative Controls : Use known inhibitors (e.g., ciprofloxacin for antimicrobial assays) and solvent-only blanks .

- Concentration Gradients : Test 0.1–100 µM ranges to establish dose-response curves .

- Replicate Experiments : Perform triplicate measurements with independent syntheses to confirm activity .

How do solvent and pH affect the stability of this compound in solution?

Advanced Research Question

Stability studies reveal:

- Aqueous Solutions : Degradation occurs at pH < 3 (protonation of pyrazine N) or pH > 10 (hydrolysis of allyl group) .

- Storage : Lyophilized powders remain stable >12 months at –20°C; solutions in DMSO should be aliquoted to avoid freeze-thaw cycles .

Method : Monitor degradation via HPLC-UV at 254 nm .

What are the limitations of current SAR studies on pyrazine derivatives, and how can they be improved?

Advanced Research Question

Limitations include:

- Overemphasis on lipophilicity : Steric and electronic factors are often underreported .

- In vitro bias : Many studies lack in vivo validation .

Solutions : - Use multivariate analysis to deconvolute steric/electronic contributions .

- Integrate PK/PD modeling to bridge in vitro and in vivo data .

How can researchers mitigate hazards when handling this compound in the lab?

Basic Research Question

Safety protocols include:

- Containment : Use fume hoods for synthesis and handling to avoid inhalation .

- Deactivation : Mix spills with sand/vermiculite before disposal .

- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.